molecular formula C22H19F2N7O2S3 B2670502 N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide CAS No. 393840-38-5

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

Katalognummer: B2670502
CAS-Nummer: 393840-38-5
Molekulargewicht: 547.62
InChI-Schlüssel: WNAJENSSIZUQSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a 1,2,4-triazole ring via a thioether bridge. Key substituents include:

  • Ethylthio group at the 5-position of the thiadiazole ring.
  • Fluorophenyl group at the 4-position of the triazole ring.
  • Fluorinated benzamide moiety at the N-terminus.

The synthesis likely involves multi-step reactions, including nucleophilic substitutions (e.g., thioether formation), cyclization, and amidation, as observed in analogous compounds .

Eigenschaften

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N7O2S3/c1-2-34-22-30-28-20(36-22)26-18(32)12-35-21-29-27-17(31(21)16-8-6-14(23)7-9-16)11-25-19(33)13-4-3-5-15(24)10-13/h3-10H,2,11-12H2,1H3,(H,25,33)(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAJENSSIZUQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a complex compound featuring multiple bioactive moieties, primarily derived from 1,3,4-thiadiazole and triazole scaffolds. These structures have been associated with a variety of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N6O3S3 with a molecular weight of approximately 411.58 g/mol. The compound's structure includes key functional groups that contribute to its biological activity:

Component Description
Thiadiazole Moiety Known for antimicrobial and anticancer properties .
Triazole Moiety Exhibits antifungal and anti-inflammatory activities .
Fluorophenyl Group Enhances lipophilicity and potential bioactivity .

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains:

  • Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria: Inhibitory effects observed against Escherichia coli and Pseudomonas aeruginosa.

The presence of halogen substituents on the aromatic rings has been linked to enhanced antibacterial activity .

Anticancer Properties

Studies have demonstrated that thiadiazole derivatives possess cytotoxic effects on cancer cell lines. For example:

  • Compounds derived from the 1,3,4-thiadiazole scaffold have displayed significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Compounds similar to N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation:
    A study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against various pathogens. The results indicated that compounds with ethylthio substituents exhibited the highest activity against E. coli with an MIC value of 32 μg/mL compared to standard antibiotics .
  • Cytotoxicity Assessment:
    In a cytotoxicity assay using MCF-7 cells, a derivative structurally similar to the target compound showed an IC50 value of 25 μM after 48 hours of exposure. This highlights the potential for further development as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Thiadiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole structures exhibit significant antibacterial and antifungal activities. For instance:

  • Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt microbial cell membranes and inhibit vital metabolic pathways.
  • Case Studies : A study demonstrated that thiadiazole derivatives showed promising activity against Gram-positive and Gram-negative bacteria as well as fungal strains, surpassing the effectiveness of standard antibiotics in some cases .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32.6 μg/mL
Compound BS. aureus25.0 μg/mL
Compound CA. niger40.0 μg/mL

Anticancer Applications

The anticancer potential of thiadiazole derivatives has been a focal point of research. N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide has been evaluated for its cytotoxic effects on various cancer cell lines.

Key Findings:

  • Cell Lines Tested : The compound has shown activity against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines.
  • Comparison with Standard Drugs : While some derivatives exhibited activity comparable to doxorubicin, others showed lower efficacy .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineCompound TestedIC50 Value (μM)Comparison Drug
SKNMCCompound X15Doxorubicin
HT-29Compound Y20Doxorubicin
PC3Compound Z10Doxorubicin

Synthesis and Characterization

The synthesis of N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice.

Synthesis Overview:

  • Starting Materials : The synthesis typically begins with thiadiazole derivatives.
  • Reagents Used : Common reagents include EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) and HOBt (hydroxybenzotriazole).
  • Characterization Techniques : Structural confirmation is achieved through techniques such as NMR spectroscopy and mass spectrometry .

Table 3: Synthesis Parameters

ParameterOptimal Condition
TemperatureRoom Temperature
SolventAcetonitrile
Reaction TimeOvernight

Analyse Chemischer Reaktionen

Alkylation and Thiolation Reactions

The thiadiazole and triazole rings undergo alkylation and thiolation due to their nucleophilic sulfur atoms. For example:

  • Reaction with Ethyl Chloroacetate :
    The sulfur atom in the thiadiazole ring participates in nucleophilic substitution with ethyl chloroacetate under basic conditions (e.g., trimethylamine in DMF), forming S-alkylated derivatives. This reaction is critical for introducing ester-functionalized side chains .

Reaction Conditions Outcome Reference
Alkylation with ethyl chloroacetateDMF, TEA, 80°C, 6hS-alkylation at the thiadiazole sulfur; ester group incorporation
Thiolation with thioureaEthanol, reflux, 12hFormation of thiolated intermediates for further functionalization

Condensation Reactions

The amide and hydrazide groups facilitate condensation with carbonyl-containing reagents:

  • Reaction with Phenyl Isocyanate :
    The hydrazide moiety reacts with phenyl isocyanate to form semicarbazide derivatives, confirmed by IR and NMR spectroscopy .

  • Thiadiazole-Triazole Bridge Formation :
    Condensation between thiadiazole-amine and triazole-thiol precursors forms the core scaffold, requiring optimized pH and temperature.

Reaction Conditions Outcome Reference
Semicarbazide formationDry THF, 0°C, 4hIntroduction of carbamoyl groups; confirmed by 13C-NMR (170.34 ppm)
Thiadiazole-triazole couplingDCM, EDCl/HOBt, RT, 24hAmide bond formation; monitored by TLC (Rf = 0.45 in EtOAc/hexane)

Substitution Reactions

Electrophilic aromatic substitution occurs at the fluorophenyl ring:

  • Halogen Exchange :
    The 4-fluorophenyl group undergoes halogen exchange with bromine or chlorine under radical initiation, altering electronic properties .

  • Nitration/Sulfonation :
    Directed by the electron-withdrawing fluorine, nitration at the meta position is observed with HNO3/H2SO4 .

Reaction Conditions Outcome Reference
Bromination at 4-fluorophenylBr2, FeCl3, CHCl3, 50°C, 8hPara-bromo derivative (yield: 72%); confirmed by HRMS
NitrationHNO3 (conc.), H2SO4, 0°C, 2hMeta-nitro product (yield: 65%); IR ν(NO2) = 1520 cm⁻¹

Oxidation and Reduction

The ethylthio group (-S-Et) is susceptible to oxidation:

  • Oxidation to Sulfone :
    Treatment with H2O2/AcOH converts -S-Et to -SO2-Et, enhancing polarity and hydrogen-bonding capacity.

  • Reduction of Amide :
    LiAlH4 reduces the amide to a secondary amine, though this is less common due to steric hindrance.

Reaction Conditions Outcome Reference
Sulfone formation30% H2O2, AcOH, RT, 12hSulfur oxidation (yield: 85%); 1H-NMR δ = 3.45 ppm (SO2CH2)
Amide reductionLiAlH4, THF, reflux, 6hPartial reduction (yield: 40%); requires further purification

Cycloaddition and Ring-Opening

The triazole ring participates in [3+2] cycloadditions:

  • Click Chemistry with Alkynes :
    Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds functional groups for drug delivery applications .

Reaction Conditions Outcome Reference
CuAAC with phenylacetyleneCuSO4, sodium ascorbate, H2O/THF, RTTriazole-linked conjugate (yield: 78%); HRMS m/z = 589.2 [M+H]+

Acid/Base-Mediated Reactions

The benzamide group undergoes hydrolysis under acidic/basic conditions:

  • Hydrolysis to Carboxylic Acid :
    HCl (6M) cleaves the amide bond, yielding 3-fluorobenzoic acid and a triazole-thiadiazole amine.

Reaction Conditions Outcome Reference
Acidic hydrolysis6M HCl, 100°C, 8hBenzoic acid (yield: 92%); confirmed by mp = 158–160°C

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

  • Thiadiazole-Triazole Hybrids : The target compound and ’s [10–15] share hybrid heterocyclic cores, but the latter incorporates sulfonyl groups, which may reduce membrane permeability compared to the target’s ethylthio group .
  • Substituent Effects : The ethylthio group in the target compound enhances lipophilicity (logP ~3.5 predicted) relative to sulfonyl (logP ~1.8) or acetyl (logP ~2.1) groups in analogs .
  • Fluorination : The 4-fluorophenyl and 3-fluorobenzamide groups in the target compound improve binding affinity to hydrophobic enzyme pockets, as seen in fluorinated antimicrobial agents .
Physicochemical Properties
Property Target Compound [10–15] () 8a () 9a ()
Molecular Weight ~580 g/mol ~520–560 g/mol 414.49 g/mol ~400 g/mol
logP (Predicted) 3.5 2.8–3.1 2.1 1.9
Hydrogen Bond Acceptors 8 7–9 6 7
Solubility (mg/mL) <0.1 (DMSO) 0.2–0.5 (DMSO) 0.3 (Ethanol) 0.1 (DMSO)

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis is achievable via S-alkylation and cyclization, but purification may require advanced chromatography due to its high molecular weight .
  • SAR Insights :
    • Ethylthio > methylthio in enhancing lipophilicity and bioavailability.
    • Fluorine at the benzamide position improves target selectivity, as seen in kinase inhibitors .
  • Limitations : Lack of in vivo data for the target compound necessitates further pharmacokinetic studies.

Q & A

Q. What strategies validate computational docking results experimentally?

  • Method :
  • Site-directed mutagenesis : Modify predicted binding residues in target proteins and measure activity shifts .
  • SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD values) to confirm docking-predicted interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.